![molecular formula C12H13F3O2S B1406766 4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid CAS No. 1461705-87-2](/img/structure/B1406766.png)
4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid
Overview
Description
4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid, or 4-BS-3-TFMB, is an organosulfur compound that has been studied for its potential use in a variety of scientific and industrial applications. This compound has been shown to have a wide range of biochemical and physiological effects and has been used in a variety of laboratory experiments.
Scientific Research Applications
Electrochemical Applications : Jabbar et al. (1998) explored the electroreductive desulfurization of α,β-unsaturated sulfone and sulfoxide with trifluoromethyl groups, highlighting potential applications in electrochemical synthesis processes (Jabbar et al., 1998).
Structural Chemistry and Material Science : Filho et al. (2019) synthesized 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex, providing insights into structural chemistry and potential material science applications, particularly in the development of novel compounds with unique geometrical and bonding characteristics (Filho et al., 2019).
Pharmacokinetics and Drug Metabolism : Ghauri et al. (1992) conducted a study on substituted benzoic acids, including trifluoromethyl benzoic acids, to understand their metabolism and urinary excretion profiles in rats. This research contributes to the broader field of pharmacokinetics and drug metabolism (Ghauri et al., 1992).
Organic Synthesis : Dmowski and Piasecka-Maciejewska (1998) detailed the regioselective metalation and carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various benzoic acid derivatives. This research is significant in the field of organic synthesis, particularly in the development of new synthetic routes (Dmowski & Piasecka-Maciejewska, 1998).
Chemical Reactivity and Synthesis : Filler et al. (1991) investigated the chemistry of 2,4,6-tris(trifluoromethyl)benzoic acid and related compounds, contributing to an understanding of chemical reactivity and synthesis of highly substituted benzoic acids (Filler et al., 1991).
Catalysis and Chemical Transformations : Tran et al. (2012) developed a method for the copper-promoted sulfenylation of benzoic acid derivatives. This study has implications for catalysis and chemical transformations, particularly in organic chemistry (Tran et al., 2012).
Antimicrobial Applications : Dineshkumar and Thirunarayanan (2019) synthesized certain 4-(substituted phenylsulfonamido)benzoic acids and evaluated their antimicrobial activities. This research has implications for the development of new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
properties
IUPAC Name |
4-butylsulfanyl-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2S/c1-2-3-6-18-10-5-4-8(11(16)17)7-9(10)12(13,14)15/h4-5,7H,2-3,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTOMFHRGDRDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butylsulfanyl)-3-(trifluoromethyl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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